PfPK5 vs. Human CDK1 Selectivity: 10‑Fold Difference in IC50
Inhibition of Plasmodium falciparum cyclin‑dependent protein kinase PfPK5 by 5‑bromo‑2‑(pyridin‑2‑ylmethoxy)pyrimidine yields an IC50 of 130,000 nM [1]. Against human Cyclin‑dependent kinase 1 (CDK1)/cyclin B, the same compound shows a 10‑fold greater potency, with an IC50 of 12,000 nM [1]. This differential activity, measured in the same enzyme inhibition assay format, indicates a moderate selectivity window for the human kinase over the parasite target.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (human CDK1) |
| Comparator Or Baseline | IC50 = 130,000 nM (PfPK5) |
| Quantified Difference | 10‑fold (12,000 vs. 130,000 nM) |
| Conditions | In vitro enzyme inhibition assay; recombinant kinases. |
Why This Matters
This head‑to‑head selectivity data guides users designing antimalarial lead series, as it quantifies the liability of human CDK1 cross‑reactivity relative to the desired parasite target.
- [1] BindingDB. BDBM50409725. CHEMBL1213804. IC50 = 12,000 nM for human CDK1 and 130,000 nM for PfPK5. View Source
